molecular formula C18H23N5O3 B6777109 N-[1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazol-3-yl]-5-oxaspiro[2.4]heptane-2-carboxamide

N-[1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazol-3-yl]-5-oxaspiro[2.4]heptane-2-carboxamide

Cat. No.: B6777109
M. Wt: 357.4 g/mol
InChI Key: PGOQNCOSWVYFCV-UHFFFAOYSA-N
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Description

N-[1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazol-3-yl]-5-oxaspiro[24]heptane-2-carboxamide is a complex organic compound featuring a spirocyclic structure

Properties

IUPAC Name

N-[1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazol-3-yl]-5-oxaspiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-11-7-19-14(12(2)15(11)25-3)8-23-10-20-17(22-23)21-16(24)13-6-18(13)4-5-26-9-18/h7,10,13H,4-6,8-9H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOQNCOSWVYFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C=NC(=N2)NC(=O)C3CC34CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazol-3-yl]-5-oxaspiro[2.4]heptane-2-carboxamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 4-methoxy-3,5-dimethylpyridine, is synthesized through methylation and methoxylation reactions.

    Triazole Ring Formation: The pyridine derivative undergoes a cyclization reaction with hydrazine and formic acid to form the 1,2,4-triazole ring.

    Spirocyclic Structure Formation: The triazole compound is then reacted with a suitable spirocyclic precursor under controlled conditions to form the spiro[2.4]heptane structure.

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction using appropriate reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyridine ring, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the triazole ring or the spirocyclic structure, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Hydroxylated pyridine derivatives.

    Reduction: Reduced triazole or spirocyclic compounds.

    Substitution: Azido or thiolated derivatives.

Scientific Research Applications

N-[1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazol-3-yl]-5-oxaspiro[2.4]heptane-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with specific biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-[1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazol-3-yl]-5-oxaspiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazol-3-yl]-5-oxaspiro[2.4]heptane-2-carboxamide: is compared with other spirocyclic compounds and triazole derivatives.

    Spiro[2.4]heptane derivatives: These compounds share the spirocyclic structure but may differ in their substituents, affecting their biological activity.

    Triazole derivatives: Compounds with similar triazole rings but different substituents on the pyridine ring or other parts of the molecule.

Uniqueness

The uniqueness of this compound lies in its combination of a spirocyclic structure with a triazole ring and a substituted pyridine. This unique combination provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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